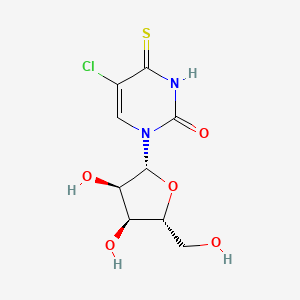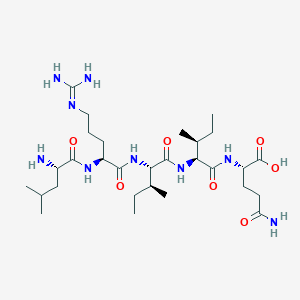![molecular formula C20H13NOS B14190009 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde CAS No. 834883-85-1](/img/structure/B14190009.png)
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde is a complex organic compound that features both anthracene and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde typically involves the condensation of anthracene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid share the thiophene moiety.
Anthracene Derivatives: Compounds such as anthracene-2-carbaldehyde and anthracene-2-carboxylic acid share the anthracene moiety.
Uniqueness
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde is unique due to the combination of both anthracene and thiophene moieties in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other compounds with only one of these moieties .
Eigenschaften
CAS-Nummer |
834883-85-1 |
|---|---|
Molekularformel |
C20H13NOS |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
5-(anthracen-2-yliminomethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C20H13NOS/c22-13-20-8-7-19(23-20)12-21-18-6-5-16-9-14-3-1-2-4-15(14)10-17(16)11-18/h1-13H |
InChI-Schlüssel |
SSFLCZDJRLHIPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=CC4=CC=C(S4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)





![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)


